molecular formula C6H7BClNO2 B3046993 (5-Chloro-6-methylpyridin-3-YL)boronic acid CAS No. 1334405-66-1

(5-Chloro-6-methylpyridin-3-YL)boronic acid

Cat. No.: B3046993
CAS No.: 1334405-66-1
M. Wt: 171.39
InChI Key: FNHKINFYFJFHCC-UHFFFAOYSA-N
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Description

(5-Chloro-6-methylpyridin-3-yl)boronic acid (CAS: 872041-86-6), also referred to as 6-chloro-5-methylpyridine-3-boronic acid in some literature , is a pyridinyl boronic acid derivative. Its molecular formula is C₆H₇BClNO₂ (molecular weight: 171.39 g/mol), featuring a pyridine ring substituted with chlorine at position 5 (or 6, depending on numbering conventions), a methyl group at position 6 (or 5), and a boronic acid (-B(OH)₂) group at position 2. This compound exhibits a melting point of 180–183°C and is typically available at ≥95% purity for research applications .

Boronic acids like this are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and in sensing applications due to their reversible diol-binding properties .

Properties

IUPAC Name

(5-chloro-6-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKINFYFJFHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252638
Record name B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-66-1
Record name B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334405-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 5-chloro-6-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-6-methylpyridin-3-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various aryl or vinyl halides to form carbon-carbon bonds. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), amines, and solvents (e.g., methanol).

    Petasis Reaction: Amines, aldehydes, and solvents (e.g., dichloromethane).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: (5-Chloro-6-methylpyridin-3-YL)boronic acid is widely used in organic synthesis for constructing complex molecules through cross-coupling reactions. It serves as a building block for various heterocyclic compounds and natural product analogs.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting kinases and other enzymes. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents.

Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in creating materials with unique properties.

Mechanism of Action

The mechanism by which (5-Chloro-6-methylpyridin-3-YL)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with metal catalysts (e.g., palladium) to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares (5-chloro-6-methylpyridin-3-yl)boronic acid with structurally similar pyridinyl boronic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Binding Affinity

Electron-Withdrawing vs. Electron-Donating Groups
  • This compound: Chlorine (electron-withdrawing) lowers the pKa of the boronic acid group, enhancing its diol-binding capacity at physiological pH .
  • (6-Chloro-5-fluoropyridin-3-yl)boronic Acid (CAS: 1072946-66-7):

    • Fluorine, being more electronegative than chlorine, further reduces pKa, increasing binding affinity for diols (e.g., glucose) but may reduce solubility in aqueous media .
  • [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid (CAS: 205240-63-7):

    • The trifluoromethyl (-CF₃) group strongly lowers pKa and enhances binding to diols but introduces significant hydrophobicity, complicating formulation for biological use .
Steric and Electronic Modifications
  • (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (CAS: 856250-60-7):

    • Methoxy (-OCH₃) increases electron density on the pyridine ring, raising pKa compared to chloro analogs. This reduces diol-binding efficiency but improves stability in acidic conditions .
  • 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic Acid (CAS: 2225173-79-3):

    • The 2-chlorophenyl substituent adds steric bulk and π-π stacking capability, which may enhance selectivity in Suzuki couplings but reduce solubility .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Cl, CH₃ 171.39 180–183 Moderate hydrophobicity, balanced pKa
(6-Chloro-5-fluoropyridin-3-yl)boronic acid Cl, F 175.96 N/A Lower pKa, higher diol affinity
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid Cl, CF₃ 220.94 N/A High hydrophobicity, very low pKa
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid F, OCH₃ 185.56 N/A Higher pKa, improved aqueous stability
Suzuki-Miyaura Cross-Coupling
  • The chloro and methyl substituents in this compound balance reactivity and steric effects, making it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals .
  • Comparatively, trifluoromethyl-substituted analogs (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) are preferred in fluorinated drug candidates but require co-solvents like ethanol due to poor solubility .
Diol Sensing and Molecular Recognition
  • The chloro group in this compound enhances glucose-binding efficiency compared to methoxy-substituted analogs, as seen in electrochemical sensors .
  • Fluorinated derivatives (e.g., 6-chloro-5-fluoropyridin-3-yl) show superior binding to catechols but are less stable in aqueous buffers .
Medicinal Chemistry
  • Peptide boronic acids with chloro substituents (e.g., bortezomib analogs) exhibit improved proteasome inhibition but face challenges in pharmacokinetics due to peptide bond instability .
  • Methyl groups may mitigate metabolic degradation, as seen in urea-containing boronic acid prodrugs .

Biological Activity

(5-Chloro-6-methylpyridin-3-YL)boronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which is crucial for their interaction with biological macromolecules. This property enables them to act as enzyme inhibitors, particularly against serine proteases and kinases, thereby modulating various biochemical pathways critical for cell function and survival.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor by binding to the active sites of enzymes, preventing substrate access and subsequent catalytic activity.
  • Signal Modulation: It influences signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Reversible Binding: The reversible nature of its interactions allows for dynamic regulation of enzyme activity, which can be advantageous in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit proteasomal activity, which is vital for regulating protein degradation pathways involved in cancer progression.

  • Case Study: A study demonstrated that derivatives of boronic acids could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through proteasome inhibition.

3. Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
(5-Chloro-2-methoxy-6-methylpyridine)Methoxy group at the 2-positionEnhanced solubility and bioavailability
(5-Bromo-6-methylpyridin-3-YL)Bromine substitutionDifferent electronic properties affecting reactivity
(5-Chloro-6-(methylthio)pyridin-3-YL)Methylthio groupPotentially different interaction profiles with enzymes

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of boronic acids.

4. Therapeutic Applications

The therapeutic implications of this compound are broad, particularly in oncology and infectious disease treatment:

  • Cancer Therapy: Its ability to inhibit proteasomes may provide a basis for developing novel anticancer agents targeting specific malignancies.
  • Drug Development: The compound's unique binding characteristics make it a valuable scaffold for designing inhibitors against various biological targets.

5. Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In Vivo Studies: Evaluating its efficacy and safety in animal models.
  • Mechanistic Studies: Investigating specific molecular targets and pathways affected by this compound.
  • Structural Optimization: Developing derivatives with improved potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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